molecular formula HClO2<br>ClHO2 B1216401 Chlorous acid CAS No. 13898-47-0

Chlorous acid

Cat. No. B1216401
Key on ui cas rn: 13898-47-0
M. Wt: 68.46 g/mol
InChI Key: QBWCMBCROVPCKQ-UHFFFAOYSA-N
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Patent
US04892148

Procedure details

In practice, the reactants and reactions are produced by mixing bulk quantities of sodium chlorite and lactic acid. In practice, three parts of sodium chlorite at a concentration of 26% by volume are mixed with one part of lactic acid at a concentration of 88% by volume which is a food grade of lactic acid. The 26% by volume of sodium chlorite and 88% by volume of lactic acid are commonly commercially available bulk quantities of these compounds and are generally provided to industry commercially in either drum lots or bulk quantities for example tank cars or tank trucks. Furthermore, note in the above reaction Number 1. that citric acid, HOC(CH2COOH)2COOH, may be substituted for the lactic acid to produce a salt of citric acid and chlorous acid in an aqueous solution along with the other acids previously mentioned.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1]([O-:3])=[O:2].[Na+].C(O)(=O)C(C)O.[C:11]([OH:23])(=[O:22])[CH2:12][C:13]([CH2:18][C:19]([OH:21])=[O:20])([C:15]([OH:17])=[O:16])[OH:14]>>[C:11]([OH:23])(=[O:22])[CH2:12][C:13]([CH2:18][C:19]([OH:21])=[O:20])([C:15]([OH:17])=[O:16])[OH:14].[Cl:1]([OH:3])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)(CC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In practice, the reactants and reactions are produced

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
Cl(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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